2-Cyclohexen-1-one, 2-methyl-5-(2-methyloxiranyl)-, (5R)-
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Overview
Description
2-Cyclohexen-1-one, 2-methyl-5-(2-methyloxiranyl)-, (5R)- is an organic compound with a complex structure that includes a six-membered cyclohexene ring, a ketone group, and an oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 2-methyl-5-(2-methyloxiranyl)-, (5R)- typically involves multiple steps, starting from simpler organic moleculesSpecific reagents and catalysts, such as peracids or metal catalysts, are often used to facilitate these reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexen-1-one, 2-methyl-5-(2-methyloxiranyl)-, (5R)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary but often involve controlled temperatures and pH levels to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while nucleophilic substitution can produce a variety of substituted cyclohexenones .
Scientific Research Applications
2-Cyclohexen-1-one, 2-methyl-5-(2-methyloxiranyl)-, (5R)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclohexen-1-one, 2-methyl-5-(2-methyloxiranyl)-, (5R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclohexen-1-one, 2-methyl-5-(1-methylethyl)-, (S)-
- 2-methyl-5-(1-methylethenyl)-2-cyclohexen-1-one
Uniqueness
Compared to similar compounds, 2-Cyclohexen-1-one, 2-methyl-5-(2-methyloxiranyl)-, (5R)- is unique due to the presence of the oxirane ring, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other cyclohexenones and expands its range of applications .
Properties
CAS No. |
294634-40-5 |
---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
(5R)-2-methyl-5-(2-methyloxiran-2-yl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C10H14O2/c1-7-3-4-8(5-9(7)11)10(2)6-12-10/h3,8H,4-6H2,1-2H3/t8-,10?/m1/s1 |
InChI Key |
GYDNZKYKQMXPLK-HNHGDDPOSA-N |
Isomeric SMILES |
CC1=CC[C@H](CC1=O)C2(CO2)C |
Canonical SMILES |
CC1=CCC(CC1=O)C2(CO2)C |
Origin of Product |
United States |
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